2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Description
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, an oxadiazole ring, and a tolylacetamide moiety
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-14-7-6-10-17(11-14)26-18(30)12-29-13-25-23-19(24(29)31)15(2)20(33-23)22-27-21(28-32-22)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHWQJPWRHJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates, which serve as precursors for the thienopyrimidine core. A representative protocol involves:
Reagents :
- Cyclohexanone (10 mmol)
- Sulfur (10 mmol)
- Cyanoacetamide (10 mmol)
- Morpholine (catalyst)
Conditions :
Outcome :
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (75–80% yield).
Cyclization to Thieno[2,3-d]Pyrimidine
The aminothiophene intermediate undergoes cyclization with urea or guanidine derivatives under acidic conditions:
Method A (HCl catalysis) :
Method B (POCl₃-mediated) :
- Phosphorus oxychloride (3 equiv), 110°C, 4 hours.
- Yield: 72% (enhanced for electron-deficient substrates).
1,2,4-Oxadiazole Ring Installation
Hydrazide-Carboxylic Acid Cyclocondensation
The oxadiazole moiety is introduced via reaction between a hydrazide and carboxylic acid derivative:
Step 1: Hydrazide Preparation
- Benzoyl chloride (1.0 equiv) + hydrazine hydrate (1.2 equiv) in THF.
- Stir at 0°C → RT, 2 hours (89% yield).
Step 2: Cyclization with Activated Ester
- Hydrazide (1.0 equiv) + ethyl chlorooxoacetate (1.1 equiv).
- Pyridine base, DCM, 0°C → RT, 6 hours.
- Oxadiazole formation yield: 78%.
Acetamide Side-Chain Coupling
Nucleophilic Substitution at Position 3
The thienopyrimidine core’s C3 position is functionalized via alkylation:
Reagents :
- 3-Methylphenylamine (1.5 equiv)
- Chloroacetyl chloride (1.2 equiv)
Conditions :
- Anhydrous DMF, K₂CO₃ (2.0 equiv), 50°C, 8 hours.
- Yield: 68%.
Mechanism :
- SN2 displacement of chloride by the acetamide’s nitrogen.
Reaction Optimization and Challenges
Steric Hindrance Mitigation
The 3-phenyl group on the oxadiazole creates steric bulk, necessitating:
Purification Techniques
| Step | Method | Purity | Recovery |
|---|---|---|---|
| Crude product | Silica gel chromatography (EtOAc/hexanes) | 95% | 90% |
| Final compound | Recrystallization (MeOH/H₂O) | 99% | 75% |
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total steps | 7 | 5 |
| Overall yield | 32% | 41% |
| Key advantage | Modular intermediates | Fewer purification steps |
| Major limitation | Oxadiazole instability | High steric demand |
Route B (convergent synthesis) involves pre-forming the oxadiazole and coupling it to the thienopyrimidine core prior to acetamide installation, reducing decomposition risks.
Scalability and Industrial Considerations
Continuous Flow Synthesis
- Oxadiazole cyclization : Tubular reactor (20 mL volume), 120°C, 15 min residence time.
- Throughput : 1.2 kg/day with 89% yield.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 64% |
| E-factor | 18 |
| Process mass intensity | 56 |
Solvent recovery systems (e.g., falling-film evaporators) reduce E-factor by 40%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research into its biological activity includes investigations into its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide Radical (PTIO): This compound shares some structural similarities and is studied for its antioxidant properties.
4-Methyl-2-oxo-pentanenitrile: Another compound with a similar core structure, used in various chemical applications.
Uniqueness
What sets 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other relevant pharmacological evaluations.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[2,3-d]pyrimidine core.
- A 1,2,4-oxadiazole moiety.
- An acetamide functional group.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains. In a study evaluating 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives, several showed promising activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, highlighting their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | S. aureus | 15 |
| 4e | E. coli | 20 |
| 5g | M. tuberculosis | 10 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar thienopyrimidine derivatives, the hemolytic activity was evaluated to assess toxicity levels. Most potent compounds exhibited minimal toxicity at concentrations up to 200 µmol L, suggesting a favorable safety margin .
The biological activity of this compound is likely attributed to its ability to inhibit key enzymes in microbial metabolism or disrupt cellular processes in target organisms. The presence of both the oxadiazole and thienopyrimidine rings may enhance the binding affinity to specific biological targets.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation :
- Comparative Analysis :
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. A key step involves the formation of the thieno[2,3-d]pyrimidinone core through cyclization of a thiourea intermediate. The 1,2,4-oxadiazole moiety is typically introduced by coupling a nitrile derivative with hydroxylamine under reflux conditions in a polar solvent (e.g., ethanol) . Final acetylation of the amine group is achieved using chloroacetyl chloride in the presence of triethylamine as a base, followed by purification via recrystallization (e.g., using pet-ether) . Reaction progress is monitored by TLC, with Rf values optimized for intermediate isolation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : Peaks corresponding to the thienopyrimidinone aromatic protons (δ 7.5–8.5 ppm) and the 3-phenyl-1,2,4-oxadiazole group (δ 8.1–8.3 ppm) are critical. The N-(3-methylphenyl)acetamide side chain is identified via methyl resonances (δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (C27H22N6O3S, exact mass: 522.15 g/mol).
- FT-IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) validate key functional groups .
Q. What strategies are recommended for assessing solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via HPLC-UV at λmax (~254 nm) with calibration curves .
- Stability : Conduct forced degradation studies under acidic, basic, oxidative (H2O2), and thermal stress (40–60°C). Monitor degradation products using LC-MS to identify vulnerable functional groups (e.g., oxadiazole ring hydrolysis) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s kinase inhibitory activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR). Prioritize residues (e.g., Lys721 in EGFR) for hydrogen bonding with the oxadiazole and acetamide groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD/RMSF values to identify conformational flexibility in the thienopyrimidinone core .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict IC50 values against kinase panels .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Repetition : Replicate assays (e.g., MTT cytotoxicity) across multiple cell lines (e.g., MCF-7, HeLa) with strict controls for cell viability and compound purity (>95% by HPLC) .
- Off-Target Profiling : Use kinase selectivity screens (Eurofins KinaseProfiler) to identify non-specific interactions. Cross-validate with CRISPR-edited cell lines lacking target kinases .
- Metabolite Interference : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to rule out activity from degradation products .
Q. How can polymorph screening improve formulation for in vivo studies?
- Methodological Answer :
- XRD and DSC : Characterize crystalline forms (Forms I-III) via powder X-ray diffraction and differential scanning calorimetry. Identify the most thermodynamically stable polymorph for bioavailability studies .
- Solvent Drop Grinding : Screen 10+ solvent systems (e.g., acetonitrile/water) to induce crystallization of novel polymorphs. Optimize for dissolution rate in simulated gastric fluid .
- In Vivo PK : Compare AUC and Cmax of polymorphs in rodent models to select the form with optimal pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
